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Compound of Interest

Compound Name: AG126
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For Researchers, Scientists, and Drug Development Professionals

Tyrphostins represent a broad class of synthetic compounds renowned for their inhibitory
effects on protein tyrosine kinases (PTKs). These enzymes play a critical role in cellular
signaling pathways that govern growth, differentiation, and metabolism. Dysregulation of PTK
activity is a hallmark of many diseases, including a variety of cancers. This guide provides a
side-by-side comparison of several widely studied Tyrphostin compounds, offering quantitative
data on their inhibitory potency, target selectivity, and the experimental protocols used for their
characterization.

Data Presentation: Comparative Inhibitory Activity
of Tyrphostin Compounds

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various
Tyrphostin compounds against several key protein tyrosine kinases. Lower IC50 values
indicate greater potency.
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Compound Target Kinase IC50 Value (pM) Comments
Highly potent and
AG-1478 EGFR 0.003[1] _
selective for EGFR.[1]
Demonstrates high
HER2/ErbB2 > 100[1] selectivity over
HER2/ErbB2.[1]
Shows minimal
PDGFR > 100[1] activity against
PDGFR.[1]
AG-490 (Tyrphostin A well-known inhibitor
JAK2 10[2]
B42) of JAK2.[2]
Also exhibits potent
EGFR 0.1 - 2[2][3] o
inhibition of EGFR.
Moderate activity
HERZ2/ErbB2 13.5[2][3] against HER2/ErbB2.
[21[3]
JAK3 20[2] Also inhibits JAK3.[2]
AG-528 (Tyrphostin Potent inhibitor of
HER2/ErbB2 2.1[4]
B66) HER2/ErbB2.[4]
EGFR 4.9[4] Also targets EGFR.[4]
A potent inhibitor of
Tyrphostin A9 (AG-17) PDGFR 0.5 the PDGF receptor
tyrosine kinase.
Initially designed as
an EGFR inhibitor, but
EGFR 460 _
more potent against
PDGFR.
Tyrphostin 25 (RG- A competitive inhibitor
EGFR 3[5]
50875) of EGFR.[5]
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Mandatory Visualizations
Signaling Pathways and Experimental Workflow
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General Workflow for an In Vitro Kinase Inhibition Assay
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Experimental Protocols

The determination of IC50 values for Tyrphostin compounds is typically performed using in vitro
kinase assays. The following is a representative protocol based on a luminescence-based
kinase assay, such as the ADP-Glo™ Kinase Assay, which quantifies kinase activity by
measuring the amount of ADP produced during the phosphorylation reaction.

Objective:

To determine the concentration of a Tyrphostin compound that inhibits 50% of the activity of a
specific protein tyrosine kinase.

Materials and Reagents:

» Purified recombinant human kinase (e.g., EGFR, JAK2, PDGFR)

» Specific peptide or protein substrate for the kinase

e Tyrphostin compounds of interest, dissolved in 100% DMSO

o Adenosine 5'-triphosphate (ATP)

o Kinase Assay Buffer (e.g., 40 mM Tris-HCI pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA)
o ADP-Glo™ Kinase Assay Kit (or similar detection reagents)

o White, opaque 384-well or 96-well plates

e Luminometer plate reader

Procedure:

e Compound Dilution:
o Prepare a stock solution of the Tyrphostin compound in 100% DMSO.

o Perform a serial dilution of the compound in kinase assay buffer to create a range of
concentrations to be tested. The final DMSO concentration in the assay should be kept
constant and typically at or below 1%.
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Kinase Reaction Setup:

o Add 2.5 L of each diluted Tyrphostin compound or DMSO (as a vehicle control) to the
wells of the assay plate.

o Add 2.5 L of the kinase solution (at a pre-determined optimal concentration) to each well.

o Incubate the plate for 10-30 minutes at room temperature to allow the inhibitor to bind to
the kinase.

Initiation of Kinase Reaction:

o Initiate the kinase reaction by adding 5 pL of a solution containing ATP and the specific
substrate to each well. The concentrations of ATP and substrate should be optimized for
each kinase, often near their respective Km values.

o Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g.,
30°C).

Signal Detection (ADP-Glo™ Method):

o After the kinase reaction incubation, add 10 pL of ADP-Glo™ Reagent to each well to stop
the kinase reaction and deplete the remaining ATP.

o Incubate the plate for 40 minutes at room temperature.

o Add 20 pL of Kinase Detection Reagent to each well. This reagent converts the ADP
generated in the kinase reaction back to ATP and provides luciferase and luciferin to
produce a luminescent signal.

o Incubate the plate for 30-60 minutes at room temperature, protected from light.
Data Acquisition and Analysis:

o Measure the luminescence of each well using a plate reader. The intensity of the
luminescent signal is directly proportional to the amount of ADP produced and, therefore,
to the kinase activity.
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o The percentage of inhibition is calculated for each Tyrphostin concentration relative to the
vehicle control.

o Plot the percent inhibition against the logarithm of the Tyrphostin concentration to generate
a dose-response curve.

o The IC50 value is determined by fitting the data to a suitable sigmoidal dose-response
model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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